amprolium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

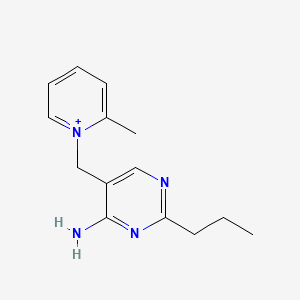

amprolium is an organic compound primarily used as a coccidiostat in veterinary medicine, particularly in poultry. It is a thiamine analogue that blocks the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis and ultimately inhibiting the growth of these parasites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of amprolium involves the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine. The nitrile is then reduced to the corresponding aminomethyl compound. Exhaustive methylation of the amine, followed by displacement of the activated quaternary nitrogen by bromide ion, affords the key intermediate. Finally, displacement of the halogen by α-picoline yields this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Amprolium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Reduction: The reduction of nitriles to aminomethyl compounds is a key step in its synthesis.

Substitution: The displacement of halogens by nucleophiles, such as α-picoline, is another critical reaction in its synthesis.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents may be used.

Reduction: Reducing agents like hydrogen in the presence of a catalyst.

Substitution: Nucleophiles like α-picoline in the presence of a suitable leaving group.

Major Products

The major product formed from these reactions is this compound itself, with intermediates such as substituted pyrimidines and aminomethyl compounds .

Applications De Recherche Scientifique

Control of Coccidiosis

Amprolium is widely recognized for its effectiveness in controlling coccidiosis in chickens. A study demonstrated that administering this compound hydrochloride at a dosage of 125 mg/kg in feed significantly reduced intestinal lesions caused by Eimeria infections, thus improving overall health and productivity in poultry .

Table 1: Efficacy of this compound in Poultry Studies

Rabbits and Small Ruminants

This compound has also been evaluated for its efficacy against coccidiosis in rabbits and sheep. A study indicated that both this compound and toltrazuril significantly reduced oocyst counts and improved clinical outcomes in infected rabbits . The therapeutic efficacy was measured through various parameters, including body weight gain and feed conversion rates.

Table 2: Efficacy of this compound in Rabbits and Sheep

| Study Reference | Species | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Rabbits | Not specified | Reduced oocysts, improved BWG | |

| Ewes | 250 | No adverse effects on fertility |

Residual Effects and Safety

Research on the residual effects of this compound indicates that it does not accumulate significantly in meat or eggs when administered within recommended dosages. A study found that residual amounts were generally below detection limits, ensuring food safety for consumers .

Field Trials with this compound

Field trials have confirmed the efficacy of this compound as a preventive measure against coccidiosis outbreaks. In one trial involving multiple farms, the introduction of this compound into feed resulted in a marked decrease in coccidiosis incidence and associated mortality rates among poultry flocks .

Comparative Studies with Other Anticoccidials

Comparative studies have shown that while other anticoccidials like toltrazuril are effective against all developmental stages of coccidia, this compound is particularly effective against early developmental stages . This specificity can be advantageous when used strategically in combination therapies.

Mécanisme D'action

Amprolium exerts its effects by mimicking thiamine and blocking the thiamine transporter of Eimeria species. This inhibition prevents the uptake of thiamine, which is essential for carbohydrate synthesis in these parasites. As a result, the parasites are unable to grow and reproduce, leading to their eventual death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfonamides: Another class of anticoccidial drugs that inhibit folic acid synthesis.

Ionophores: Such as monensin and lasalocid, which disrupt ion transport across cell membranes.

Ethopabate: Inhibits the development of coccidia by interfering with folic acid metabolism

Uniqueness

Amprolium is unique in its mechanism of action as a thiamine analogue, which specifically targets the thiamine transporter of Eimeria species. This specificity reduces the likelihood of resistance development compared to other anticoccidial drugs .

Activité Biologique

Amprolium is a synthetic coccidiostat primarily used in veterinary medicine, particularly in poultry, to prevent and treat coccidiosis, a disease caused by protozoan parasites of the genus Eimeria. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its role in animal health.

This compound hydrochloride is chemically described as 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride monohydrochloride. It is a thiamine (vitamin B1) analogue that disrupts thiamine metabolism in Eimeria species by blocking thiamine uptake, which is critical for carbohydrate metabolism in these parasites. At low doses, this compound exhibits coccidiostatic activity (preventing the growth of the parasite), while at higher doses, it becomes coccidiocidal (killing the parasite) .

Comparative Efficacy Study

A study conducted on chickens compared the efficacy of this compound with sulfadimidine, another treatment for coccidiosis. The study utilized the modified McMaster Oocyst count to evaluate fecal oocyst counts before and after treatment. Results showed that the mean oocyst count decreased significantly from 3288.08 to 1468.65 after this compound treatment, indicating its effectiveness; however, sulfadimidine showed statistically significant results (P < 0.05) compared to this compound .

| Treatment | OPG Count Before | OPG Count After | Mean Difference |

|---|---|---|---|

| This compound | 3288.08 | 1468.65 | 1819.43 |

| Sulfadimidine | 4126.47 | 454.12 | 3672.35 |

Meta-Analysis of Anticoccidial Sensitivity Trials (ASTs)

A meta-analysis involving eight ASTs confirmed this compound's efficacy under field conditions where it was used extensively in feed at a dose of 125 ppm. The analysis demonstrated significant improvements in feed conversion ratio (FCR) from 1.88 to 1.65 and an increase in average daily gain from 41.2 g to 46.7 g when compared to untreated controls .

Behavioral and Metabolic Effects

Research has shown that this compound exposure alters behavior and metabolism in animal models. A study on mice indicated that intraperitoneal administration of this compound induced thiamine deficiency, leading to observable changes in behavior and metabolic processes . This highlights the compound's strong biological activity beyond its antiparasitic effects.

Safety Profile and Resistance Concerns

While this compound is generally considered safe for use in poultry due to its selective action against Eimeria, there are concerns regarding the development of resistance due to prolonged use in specific populations . Continuous monitoring and research are necessary to evaluate the long-term efficacy and safety of this compound as a coccidiostat.

Propriétés

Numéro CAS |

13082-85-4 |

|---|---|

Formule moléculaire |

C14H19N4+ |

Poids moléculaire |

243.33 g/mol |

Nom IUPAC |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine |

InChI |

InChI=1S/C14H19N4/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17)/q+1 |

Clé InChI |

IPZFPROOBOUEIG-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |

SMILES canonique |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |

Key on ui other cas no. |

13082-85-4 121-25-5 |

Synonymes |

Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.